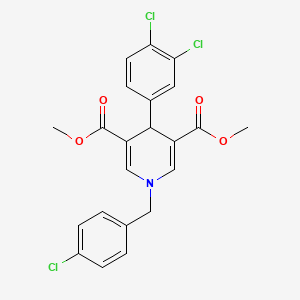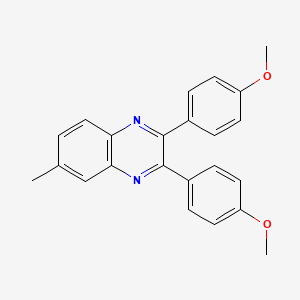![molecular formula C20H19N5 B11217375 N-benzyl-N-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217375.png)
N-benzyl-N-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure includes a benzyl group (C₆H₅CH₂-) and a methyl group (CH₃-) attached to the pyrazolo[3,4-d]pyrimidine core.
- It exhibits interesting pharmacological properties due to its unique structure.
N-benzyl-N-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a complex organic compound with a fused pyrazolo[3,4-d]pyrimidine ring system.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 4-methylbenzylamine with 3,4-diaminopyrazole under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.
Industrial Production: While no specific industrial production methods are widely reported, research laboratories can synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: The compound’s benzyl group is susceptible to various reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Biological Studies: Investigating its interactions with cellular targets and pathways.
Materials Science:
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific receptors or enzymes.
- Further studies are needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyrazolo[3,4-d]pyrimidines or benzyl-substituted compounds.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Remember that this compound’s detailed properties and applications may evolve as research progresses.
Properties
Molecular Formula |
C20H19N5 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-15-8-10-17(11-9-15)25-20-18(12-23-25)19(21-14-22-20)24(2)13-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3 |
InChI Key |
UGDSHIVTAZKDHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11217292.png)
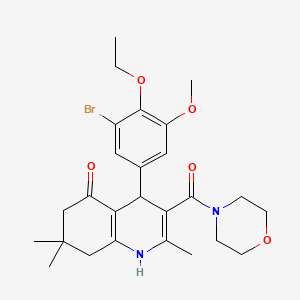

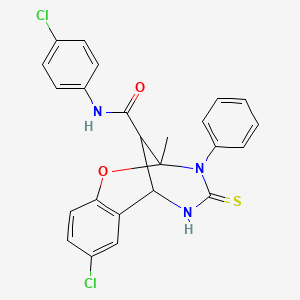
![N-(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217326.png)
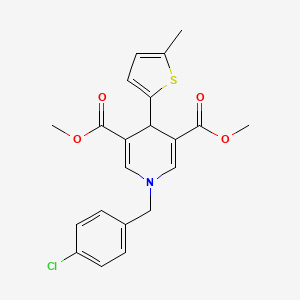
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11217349.png)
![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B11217350.png)
![9-Chloro-5-(2,3-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11217358.png)
![6-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11217359.png)
![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217363.png)
![4-(azepan-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11217370.png)
